molecular formula C36H24N6O6 B4978556 4-nitro-N-[4-[2-[4-[(4-nitrobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide

4-nitro-N-[4-[2-[4-[(4-nitrobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide

Cat. No.: B4978556
M. Wt: 636.6 g/mol
InChI Key: LQVZTXVNOQWWMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-N-[4-[2-[4-[(4-nitrobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide is a complex organic compound with the molecular formula C20H14N4O6. It is characterized by the presence of multiple nitro groups and a benzamide structure, making it a significant compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[4-[2-[4-[(4-nitrobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide typically involves multi-step organic reactions. The process begins with the nitration of benzene derivatives to introduce nitro groups. This is followed by amide formation through the reaction of nitrobenzoic acid derivatives with amines under acidic or basic conditions. The final step involves the coupling of the intermediate products to form the desired compound under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amide formation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[4-[2-[4-[(4-nitrobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro groups can yield amines or hydroxylamines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines or hydroxylamines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-nitro-N-[4-[2-[4-[(4-nitrobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-nitro-N-[4-[2-[4-[(4-nitrobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(2-((4-nitrobenzoyl)amino)phenyl)benzamide
  • 3-nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide
  • 2-nitro-N-(2-((2-nitrobenzoyl)amino)phenyl)benzamide

Uniqueness

4-nitro-N-[4-[2-[4-[(4-nitrobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide is unique due to its complex structure, which includes multiple nitro groups and a pyrimidinylphenyl moiety. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler nitrobenzamide derivatives.

Properties

IUPAC Name

4-nitro-N-[4-[2-[4-[(4-nitrobenzoyl)amino]phenyl]-6-phenylpyrimidin-4-yl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N6O6/c43-35(26-10-18-30(19-11-26)41(45)46)37-28-14-6-24(7-15-28)33-22-32(23-4-2-1-3-5-23)39-34(40-33)25-8-16-29(17-9-25)38-36(44)27-12-20-31(21-13-27)42(47)48/h1-22H,(H,37,43)(H,38,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVZTXVNOQWWMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)NC(=O)C6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.